3-Oxocholic acid

Catalog No.
S619160
CAS No.
2304-89-4
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocholic acid

CAS Number

2304-89-4

Product Name

3-Oxocholic acid

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Synonyms

(5β,7α,12α)-7,12-Hydroxy-3-oxo-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholanic Acid; 7α,12α-Dihydroxy-3-keto-5β-cholanoic Acid; 7α,12α-Dihydroxy-3-oxo-5β-chol-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

The exact mass of the compound 3-Oxocholic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Oxocholic acid (CAS 2304-89-4), chemically defined as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a specialized secondary bile acid featuring a reactive keto group at the C3 position . Generated in vivo through the oxidative dehydroxylation of cholic acid by specific gut microbiota, it plays a distinct role in enterohepatic circulation and lipid metabolism . For procurement professionals and laboratory directors, 3-oxocholic acid is primarily sourced as a high-purity analytical standard for targeted metabolomics and as a highly regioselective precursor for steroidal synthesis . Its pre-oxidized C3 position provides an orthogonal reactive handle, making it a critical building block for researchers developing functionalized bile acid probes or investigating the structural dynamics of microbiome-host interactions .

Substituting 3-oxocholic acid with its primary precursor, cholic acid, or fully oxidized analogs like dehydrocholic acid introduces severe workflow inefficiencies and analytical blind spots [1]. In synthetic applications, attempting to generate C3-modified derivatives directly from cholic acid requires complex, multi-step protection and selective oxidation strategies due to the competing reactivity of the C7 and C12 hydroxyl groups, which drastically reduces overall yield . In metabolomic and microbiome profiling, primary bile acids cannot act as specific biomarkers for microbial 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity [1]. Furthermore, 3-oxocholic acid possesses a specific receptor binding profile that cannot be replicated by unoxidized cholic acid or closely related lithocholic acid derivatives, making generic substitution unviable for precise immunological or metabolic assays[2].

Synthetic Efficiency for C3-Functionalized Bile Acids

When synthesizing C3-modified bile acid derivatives, starting with 3-oxocholic acid bypasses the need for selective oxidation . Using cholic acid as a starting material requires protecting the C7 and C12 hydroxyls before oxidizing the C3 position, a process that typically adds 3 to 4 synthetic steps and significantly reduces the final yield . 3-Oxocholic acid provides an immediate electrophilic ketone handle at C3, allowing for direct reductive amination or stereoselective reduction .

Evidence DimensionSynthetic steps to C3-functionalization
Target Compound Data1-2 steps (direct reduction/amination)
Comparator Or BaselineCholic acid (4-5 steps including protection/deprotection)
Quantified DifferenceElimination of 3+ synthetic steps and associated yield losses
ConditionsStandard steroidal derivatization workflows

Procuring the pre-oxidized C3-ketone significantly accelerates the synthesis of labeled probes and pharmaceutical derivatives while maximizing overall yield.

Specificity as a Microbiome Enzymatic Biomarker

3-Oxocholic acid serves as a direct, quantifiable readout for 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity, particularly from Clostridium perfringens [1]. While cholic acid levels reflect total bile acid pooling, its conversion to 3-oxocholic acid is highly specific to this microbial oxidative pathway. Studies tracking dysbiosis rely on the quantification of 3-oxocholic acid to measure specific shifts in the gut-liver axis, a metric that is impossible to obtain using primary bile acids .

Evidence DimensionBiomarker specificity for 3α-HSDH activity
Target Compound DataDirect product and specific biomarker
Comparator Or BaselineCholic acid (substrate, non-specific to 3α-HSDH activity)
Quantified DifferenceAbsolute specificity for microbial C3-oxidation
ConditionsLC-MS/MS targeted metabolomics of fecal or serum samples

Essential for researchers needing a precise analytical standard to quantify specific microbial bile acid biotransformations rather than general bile acid abundance.

Differential Receptor Binding in Th17 Cell Modulation

In studies evaluating bile acid modulation of the immune system, 3-oxocholic acid demonstrates a distinct binding profile to the RORγt ligand-binding domain compared to other oxo-bile acids[1]. While 3-oxolithocholic acid (3-oxoLCA) strongly binds RORγt (Kd ~ 1.13 μM) and robustly inhibits Th17 cell differentiation, 3-oxocholic acid exhibits a ~20-fold higher Kd (weaker affinity) and does not inhibit Th17 differentiation to the same extent [1]. This makes 3-oxocholic acid an ideal structurally related control in immunological assays [1].

Evidence DimensionRORγt binding affinity (Kd)
Target Compound Data~20-fold higher Kd (weaker binding)
Comparator Or Baseline3-oxoLCA (Kd ~ 1.13 μM)
Quantified Difference~20x difference in binding affinity
ConditionsMicroscale thermophoresis assay and in vitro Th17 polarization conditions

Provides a critical negative control or attenuated comparator for validating the specific immunomodulatory effects of highly active bile acid derivatives.

Precursor for Advanced Steroidal Drug Synthesis

3-Oxocholic acid is a highly efficient starting material for synthesizing C3-amino, C3-beta-hydroxy, or functionalized bile acid derivatives. Its orthogonal reactivity at the C3 ketone allows chemists to perform direct reductive aminations or stereoselective reductions without the complex protection-deprotection schemes required when starting from cholic acid .

Analytical Standard for Targeted Microbiome Metabolomics

In LC-MS/MS panels assessing gut dysbiosis, 3-oxocholic acid is an indispensable standard. It allows researchers to specifically quantify the 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity of gut bacteria such as Clostridium perfringens, providing high-resolution data on the gut-liver axis in metabolic diseases like diabetes or inflammatory bowel disease [1].

Structural Control in Nuclear Receptor and Immunology Assays

Due to its attenuated binding affinity to receptors like RORγt compared to 3-oxoLCA, 3-oxocholic acid serves as a highly relevant structural control in immunological screens. It enables researchers to validate the specificity of bile acid-induced Th17 cell inhibition and differentiate the structure-activity relationships among various oxo-bile acid metabolites [2].

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.27192431 g/mol

Monoisotopic Mass

406.27192431 g/mol

Heavy Atom Count

29

Melting Point

218 - 220 °C

UNII

NFU5ZM6X6V

Other CAS

2304-89-4

Wikipedia

7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Last modified: 08-15-2023
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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